2'-甲氧基-3-(4-甲氧基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

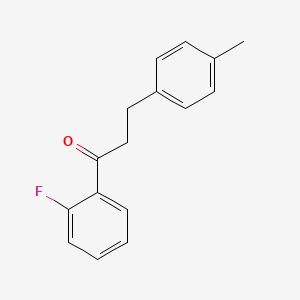

2'-Methoxy-3-(4-methoxyphenyl)propiophenone (2-MMPP) is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 250.29 g/mol and a melting point of 180-182°C. 2-MMPP is a versatile compound that can be used as a reagent, a catalyst, an inhibitor, and a fluorescent probe. It has been used in a variety of fields, including biochemistry, pharmacology, and analytical chemistry.

科学研究应用

结构和光谱特性

2'-甲氧基-3-(4-甲氧基苯基)丙酮类化合物已经通过密度泛函理论研究了它们的结构、光谱和电子性质。它们在分子对接研究中的应用显示出作为蛋白酶激酶抑制剂的潜力,尤其是在乳腺癌和抗疟疾受体的背景下。研究强调了在不同溶液中理解结构参数、拓扑性质和非共价相互作用分析的重要性。此外,该研究探讨了这些化合物的亲电位点强度、超共轭相互作用和药物相似性属性(R. H. et al., 2021)。

合成过程

已经对与2'-甲氧基-3-(4-甲氧基苯基)丙酮相关的化合物的合成过程进行了重要研究。一项研究概述了从苯甲醚和苯甲酸合成4-(对甲氧基苯基)-7-甲氧基-1-羟基-3-萘甲酸,一种药用中间体的过程。该过程涉及多个步骤,包括弗里德尔-克拉夫茨反应和在催化条件下的水解,产生高纯度产品(Yu Ma, 2000)。

化学和光谱研究

已经对2'-甲氧基-3-(4-甲氧基苯基)丙酮的各种衍生物进行了化学和光谱研究。这些研究包括合成、反应机制和不同化合物的结构阐明,突出它们在药物化学和材料科学中的潜在应用(E. V. Pimenova et al., 2003)。

安全和危害

The safety data sheet for a similar compound, propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye/face protection, and handling under inert gas .

作用机制

Target of Action

It is known that similar compounds often interact with enzymes and receptors involved in inflammatory responses .

Mode of Action

It has been observed that similar compounds can inhibit the production of inflammatory mediators such as nitric oxide (no) and hydrogen peroxide (h2o2) when cells are treated with lipopolysaccharides (lps) and tumor necrosis factor-alpha (tnf-α) .

Biochemical Pathways

It is known that similar compounds can affect the expression of inducible nitric oxide synthase (inos), cyclooxygenase-2 (cox-2), and nuclear factor kappa-b (nf-κb) in the context of inflammation .

Result of Action

It has been observed that similar compounds can inhibit the production of inflammatory mediators such as no and h2o2 .

生化分析

Biochemical Properties

2’-Methoxy-3-(4-methoxyphenyl)propiophenone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .

Cellular Effects

The effects of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone on various cell types and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance and potentially impacting cell survival and function .

Molecular Mechanism

At the molecular level, 2’-Methoxy-3-(4-methoxyphenyl)propiophenone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules such as enzymes and receptors. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, 2’-Methoxy-3-(4-methoxyphenyl)propiophenone can activate or inhibit receptor-mediated signaling pathways by binding to receptor proteins and altering their conformation and activity . These interactions can lead to changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

The temporal effects of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of metabolites with different biological activities . In in vitro studies, prolonged exposure to 2’-Methoxy-3-(4-methoxyphenyl)propiophenone has been shown to cause changes in cellular function, such as altered cell proliferation and apoptosis rates . In in vivo studies, the compound’s effects on cellular function may vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2’-Methoxy-3-(4-methoxyphenyl)propiophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and excretion . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other substrates and inhibitors .

Transport and Distribution

The transport and distribution of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2’-Methoxy-3-(4-methoxyphenyl)propiophenone within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys.

属性

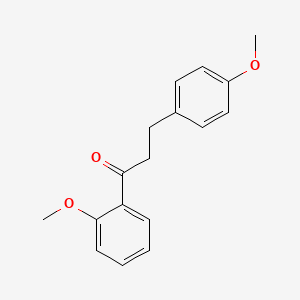

IUPAC Name |

1-(2-methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-19-14-10-7-13(8-11-14)9-12-16(18)15-5-3-4-6-17(15)20-2/h3-8,10-11H,9,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGGFILJMZTZTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644259 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-52-5 |

Source

|

| Record name | 1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。